Azido-PEG11-t-butyl ester
CAS No.:
Cat. No.: VC16018225
Molecular Formula: C29H57N3O13
Molecular Weight: 655.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H57N3O13 |
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Molecular Weight | 655.8 g/mol |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3 |
Standard InChI Key | TVNIWZCSQMCKCI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Azido-PEG11-t-butyl ester belongs to the class of heterobifunctional PEG linkers, featuring three distinct components:
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Azide Terminal Group (-N₃): A highly reactive moiety that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
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PEG11 Spacer: An 11-unit polyethylene glycol chain that confers hydrophilicity, flexibility, and improved solubility in aqueous environments .
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t-Butyl Ester Group: A protective group that masks the carboxyl functionality until deprotection under acidic conditions .
The compound’s molecular formula, C₂₉H₅₇N₃O₁₃, reflects its extended PEG backbone and functional termini .
Physical and Chemical Properties
Key physicochemical characteristics are summarized in Table 1.
Table 1: Physicochemical Profile of Azido-PEG11-t-Butyl Ester
The tert-butyl ester group enhances stability during storage but undergoes hydrolysis in acidic media (pH < 4) to yield a carboxylic acid . The azide group remains inert under physiological conditions, enabling selective conjugation.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of Azido-PEG11-t-butyl ester involves three principal stages (Figure 1):
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PEG Backbone Preparation:
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An 11-unit PEG chain is synthesized via ring-opening polymerization of ethylene oxide, followed by end-capping with hydroxyl groups.
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Azide Functionalization:
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t-Butyl Ester Incorporation:
Key Challenges:
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Avoiding azide reduction during synthesis requires inert atmospheres and low temperatures.
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Purification via column chromatography or recrystallization ensures >98% purity .
Reactivity and Mechanism of Action
Click Chemistry Applications
The azide terminus engages in strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC reactions. For example:
This reaction proceeds with near-quantitative yields under ambient conditions, making it ideal for conjugating biomolecules like antibodies or nanoparticles .
Deprotection Dynamics
The tert-butyl ester is cleaved via acidolysis (e.g., trifluoroacetic acid) to expose a carboxylic acid group, enabling further conjugation through carbodiimide chemistry :
Biomedical and Industrial Applications
Drug Delivery Systems
Azido-PEG11-t-butyl ester facilitates the development of “stealth” liposomes and polymer-drug conjugates. For instance:
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Paclitaxel Conjugates: PEGylation via azide-alkyne click chemistry extends plasma half-life by reducing renal clearance .
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Targeted Therapies: Functionalization with folate or HER2 antibodies enables tumor-specific delivery.
Diagnostic Imaging
In optical imaging probes, the PEG11 spacer minimizes steric hindrance between targeting antibodies (e.g., anti-EGFR) and fluorophores (e.g., indocyanine green), enhancing signal-to-noise ratios.
Materials Science
The compound serves as a crosslinker in hydrogel synthesis, where tunable PEG length modulates mesh size and drug release kinetics.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Azido-PEG Derivatives
Longer PEG chains (e.g., PEG11 vs. PEG1) improve solubility and reduce immunogenicity but may increase viscosity in formulation .
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